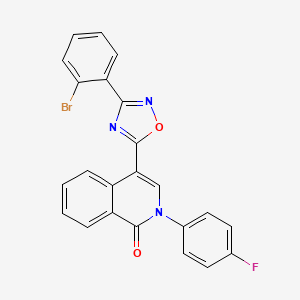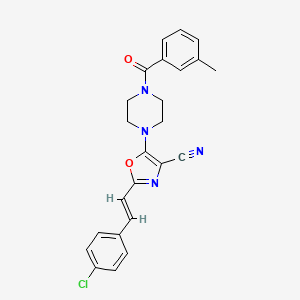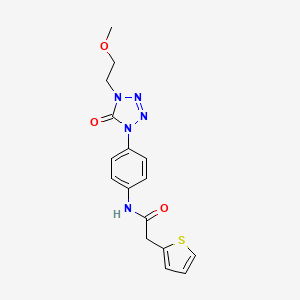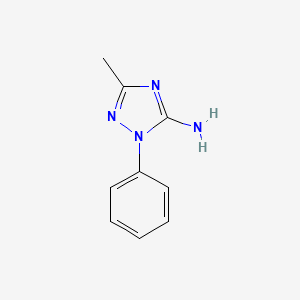
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazole ring, a sulfonamide group, and a fluorophenyl group . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrazole rings would likely contribute to the rigidity of the molecule, while the sulfonamide group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the thiazole ring is known to be relatively stable but can undergo reactions at the sulfur and nitrogen atoms . The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonamide group could increase the solubility of the compound in water .Aplicaciones Científicas De Investigación
Antiproliferative Activities
Research on pyrazole-sulfonamide derivatives, including compounds structurally related to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide, has demonstrated promising antiproliferative activities against various cancer cell lines. These compounds were synthesized and tested in vitro for their ability to inhibit the growth of HeLa (cervical cancer) and C6 (glioma) cell lines. Some compounds exhibited significant cell-selective effects, particularly against rat brain tumor cells, showing broad-spectrum antitumor activity comparable to commonly used anticancer drugs such as 5-fluorouracil and cisplatin (Mert et al., 2014).
Antibacterial Applications
Another study aimed at developing new heterocyclic compounds containing a sulfonamido moiety, suitable for use as antibacterial agents, synthesized novel compounds that were evaluated for their antibacterial activity. Eight compounds displayed high antibacterial activities, highlighting the potential of pyrazole-sulfonamide derivatives as templates for the development of new antibacterial drugs (Azab et al., 2013).
Inhibition of Carbonic Anhydrase Isoenzymes
Sulfonamide derivatives, including those related to this compound, have been studied for their inhibitory effects on human carbonic anhydrase isozymes I and II. These enzymes are important for various physiological functions, and their inhibition can have therapeutic applications. The synthesized metal complexes of pyrazole-based sulfonamides showed potent inhibitory activity, outperforming the commonly used inhibitor acetazolamide in some cases (Büyükkıdan et al., 2017).
COX-2 Inhibition for Anti-Inflammatory Applications
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This research led to the identification of potent and selective COX-2 inhibitors, demonstrating the potential of pyrazole-sulfonamide derivatives in the development of anti-inflammatory drugs (Penning et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c1-24-11-13(10-21-24)28(25,26)23-17-9-5-3-7-15(17)18-12-27-19(22-18)14-6-2-4-8-16(14)20/h2-12,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYICOQRBSHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)


![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)


![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)
![tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3008406.png)




